molecular formula C15H24N2O2S B5694813 N-[(dibutylamino)methylene]benzenesulfonamide

N-[(dibutylamino)methylene]benzenesulfonamide

Cat. No. B5694813
M. Wt: 296.4 g/mol
InChI Key: RYOTXYPCVZBSTL-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dibutylamino)methylene]benzenesulfonamide, commonly known as DBU-BSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent organic base that is widely used in organic synthesis and catalysis. DBU-BSA is a white crystalline solid that is soluble in polar solvents like water and methanol.

Mechanism of Action

The mechanism of action of DBU-BSA involves its ability to act as a nucleophilic catalyst. It can donate a pair of electrons to a substrate, which can lead to the formation of a new bond. DBU-BSA is also known to act as a base catalyst, where it can accept a proton from a substrate, leading to the formation of a new bond.
Biochemical and physiological effects:
DBU-BSA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and has been used in various biological assays. It has been shown to have low cytotoxicity and can be used in cell culture experiments.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DBU-BSA in lab experiments is its high reactivity and selectivity. It can be used in various organic reactions, and its yield and purity are typically high. However, one of the limitations of using DBU-BSA is its high cost compared to other organic bases.

Future Directions

DBU-BSA has great potential for future research in various fields. It can be used in the synthesis of new compounds like pharmaceuticals and natural products. It can also be used in catalysis and polymerization reactions. Further research can be done to study the biochemical and physiological effects of DBU-BSA. The development of new synthetic methods for DBU-BSA can also be explored to reduce its cost and increase its availability.
Conclusion:
In conclusion, DBU-BSA is a potent organic base that has gained significant attention in scientific research due to its unique properties. It is widely used in organic synthesis and catalysis and has been used in the synthesis of various compounds like amino acids, peptides, and polymers. DBU-BSA has great potential for future research in various fields, and its development can lead to the discovery of new compounds and materials.

Synthesis Methods

The synthesis of DBU-BSA involves the reaction of dibutylamine and benzenesulfonyl chloride in the presence of a catalyst like triethylamine. The reaction produces a crude product that is purified through recrystallization. The yield of the reaction is typically high, and the purity of the final product is excellent.

Scientific Research Applications

DBU-BSA has been widely used in scientific research due to its unique properties. It is a potent organic base that can be used as a catalyst in various organic reactions. It has been used in the synthesis of various compounds like amino acids, peptides, and polymers. DBU-BSA has also been used in the synthesis of natural products like alkaloids and terpenes.

properties

IUPAC Name

N'-(benzenesulfonyl)-N,N-dibutylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-5-12-17(13-6-4-2)14-16-20(18,19)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOTXYPCVZBSTL-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C=NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)/C=N/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(benzenesulfonyl)-N,N-dibutylmethanimidamide

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